molecular formula C13H11Cl2NO2 B1679156 Procymidone CAS No. 32809-16-8

Procymidone

Cat. No.: B1679156
CAS No.: 32809-16-8
M. Wt: 284.13 g/mol
InChI Key: QXJKBPAVAHBARF-UHFFFAOYSA-N
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Description

Procymidone is a systemic dicarboximide fungicide widely used in agriculture to control fungal diseases. It has been registered for use in various countries since the late 1960s. This compound is particularly effective against pathogens such as Botrytis cinerea, Sclerotinia sclerotiorum, and Pestalotia eriobofolia, making it valuable for protecting crops like fruits, vegetables, and ornamental plants .

Mechanism of Action

Target of Action

Procymidone is a dicarboximide fungicide that primarily targets fungi, inhibiting their triglyceride synthesis . It is used on a wide range of crops to prevent and treat fungal diseases . The primary target organs in rats and mice exposed to this compound are the liver and testes .

Mode of Action

This compound acts as an androgen-receptor antagonist in vivo and in vitro . It interacts with its targets, causing changes that lead to the inhibition of triglyceride synthesis in fungi . This interaction disrupts the normal functioning of the fungi, leading to their death.

Biochemical Pathways

This compound affects the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in glycerol biosynthesis . When fungi are exposed to this compound, it leads to an increase in intracellular glycerol accumulations . This disrupts the normal functioning of the fungi, leading to their death.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is metabolized into hydroxylated-PCM, a metabolite that causes rat-specific developmental toxicity due to higher exposure in rats than in rabbits or monkeys . The main excretion route of hydroxylated-PCM-glucuronide is bile in rat chimeric mice, and urine in human chimeric mice .

Result of Action

The action of this compound results in molecular and cellular effects. For instance, it has been observed that this compound application contributes to multidrug resistance of Botrytis cinerea . The resistant mutants overexpressed ABC transporter genes, ranging from 2 to 93.7-fold . These mutants carried single-point mutations within BcBos1, conferring resistance to this compound and other fungicides .

Biochemical Analysis

Biochemical Properties

Procymidone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with a protein called AaHK1 in Alternaria alternata, a fungus that causes leaf blights and spots on a wide range of hosts . When treated with this compound, the relative expression of AaHK1 in this compound-sensitive isolates was higher than those in this compound-resistant isolates .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For example, it has been found to affect the mycelial growth rate, sporulation capacity, and virulence of Alternaria alternata . This compound-resistant isolates displayed an increased sensitivity to osmotic stresses and a reduced sensitivity to sodium dodecyl sulfate (SDS) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to alter sexual differentiation in male rats by acting as an androgen-receptor antagonist . In Alternaria alternata, this compound resistance was associated with mutations in the AaHK1 gene .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, in a study on Alternaria alternata, this compound-resistant isolates showed a reduced sensitivity to hydrogen peroxide over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been found to alter sexual differentiation in male rats, with the effects being more pronounced at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. Studies have shown that it is rapidly absorbed and eliminated in mice and rats .

Preparation Methods

Synthetic Routes and Reaction Conditions: Procymidone is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,5-dichloroaniline with maleic anhydride to form an intermediate, which is then cyclized to produce the final dicarboximide structure. The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where precise control of temperature, pressure, and reaction time is maintained to ensure high yield and purity. The final product is then formulated into various forms such as wettable powders, water-dispersible granules, and aqueous suspension concentrates for agricultural use .

Chemical Reactions Analysis

Types of Reactions: Procymidone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated this compound, dichloroaniline, and other substituted derivatives .

Scientific Research Applications

Procymidone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Procymidone is unique due to its high efficacy against a wide range of fungal pathogens and its relatively low toxicity to non-target organisms. Its ability to control resistant strains of fungi makes it a valuable tool in integrated pest management .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJKBPAVAHBARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9033923
Record name Procymidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9033923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32809-16-8
Record name Procymidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32809-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procymidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9033923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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